

BINAM Derivatives as Phase-Transfer Catalysts in Organic Synthesis: Application Notes and Protocols

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Compound of Interest

Compound Name: 1,1'-Binaphthyl-2,2'-diamine

Cat. No.: B1221581

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This document provides detailed application notes and protocols for the use of **1,1'-Binaphthyl-2,2'-diamine** (BINAM) derivatives as phase-transfer catalysts in asymmetric organic synthesis. These catalysts have demonstrated significant potential in facilitating enantioselective transformations, offering a powerful tool for the synthesis of chiral molecules, which are crucial in drug development and materials science.

Introduction

Phase-transfer catalysis (PTC) is a powerful methodology that facilitates reactions between reactants located in different immiscible phases.[1][2] Chiral phase-transfer catalysts, particularly those derived from the robust and versatile BINAM scaffold, have emerged as highly effective tools for asymmetric synthesis.[3][4] These catalysts typically operate by forming a lipophilic ion pair with a reactive anion, transporting it from an aqueous or solid phase into an organic phase where it can react with an organic substrate in an enantioselective manner.[5]

BINAM-derived catalysts, such as chiral phosphoric acids and bis-urea derivatives, have been successfully employed in a variety of asymmetric transformations, including nucleophilic fluorinations, α-aminations, and alkylations.[6][7][8][9] Their high efficiency and stereoselectivity are attributed to the well-defined chiral environment created by the binaphthyl backbone, which



can effectively control the approach of the reactants.[9] This document will detail specific applications, present key performance data, and provide step-by-step experimental protocols.

Data Presentation: Performance of BINAM-Derived Phase-Transfer Catalysts

The following tables summarize the quantitative data for key asymmetric reactions catalyzed by BINAM derivatives, allowing for easy comparison of their efficacy across different substrates and reaction types.

Table 1: Enantioselective α-Amination of Carbonyl Compounds[7][8]

Entry	Substra te	Catalyst (mol%)	Base (equiv.)	Solvent	Time (h)	Yield (%)	ee (%)
1	Indanone derivative	BDPAs (5)	NaH ₂ PO ₄ (6)	Cyclohex ane	2-24	95	98
2	Benzosu berone derivative	BDPAs (10)	NaH₂PO₄ (6)	Cyclohex ane	2-24	78	96
3	β- Ketoamid e	BDPAs (10)	NaH₂PO₄ (6)	MTBE	2-24	91	90
4	Nonstabil ized enamide	BDPAs (10)	NaH₂PO₄ (6)	MTBE	2-24	59	80

BDPAs: BINAM-derived chiral phosphoric acids. ee: enantiomeric excess.

Table 2: Enantioselective Nucleophilic Fluorination[6][10]



Entry	Substrate	Catalyst	Fluoride Source	Solvent	Yield (%)
1	Not Specified	(S)-BINAM- derived N- isopropyl bis- urea	KF/CsF	Organic Solvents	48 (catalyst synthesis)
2	Not Specified	(S)-BINAM- derived N- ethyl bis-urea	KF/CsF	Organic Solvents	52 (catalyst synthesis)

Note: Specific substrate and enantioselectivity data for the fluorination reaction were not detailed in the provided search results, but the catalysts are described as "highly effective" for this purpose.[6][10]

Table 3: Enantioselective Synthesis of y-Fluoroamines via Azetidinium Ring Opening[11]

Entry	Substrate	Catalyst (mol%)	Fluoride Source	Time (h)	Yield (%)	er
1	3-Phenyl N,N- dibenzylaz etidinium triflate	(S)-A (10)	CsF	24	Trace	-
2	N-methyl- N- benzylazeti dinium triflate	(S)-A (10)	CsF	24	Trace	-
3	Optimized Substrate	(S)-A (10)	CsF	72	High	-
4	Optimized Substrate	(S)-A (5)	CsF	48	High	-



(S)-A: A specific chiral BINAM-derived bis-urea catalyst. er: enantiomeric ratio.

Experimental Protocols

The following are detailed methodologies for the synthesis of a BINAM-derived catalyst and its application in an enantioselective transformation.

Protocol: Multigram Synthesis of (S)-BINAM-Derived N-Alkyl Bis-Urea Catalyst[6][10]

This protocol describes a scalable, two-step synthesis for an N-isopropyl substituted bis-urea catalyst.

Step 1: Reductive Amination

- To a solution of (S)-(-)-**1,1'-binaphthyl-2,2'-diamine** ((S)-BINAM) in a suitable organic solvent (e.g., dichloromethane or dichloroethane), add 2 equivalents of acetone.
- Stir the mixture at room temperature for 1-2 hours to form the corresponding diimine.
- Add a reducing agent, such as sodium triacetoxyborohydride, portion-wise to the reaction mixture.
- Continue stirring at room temperature for 12-24 hours until the reaction is complete (monitored by TLC or LC-MS).
- Quench the reaction by the slow addition of water.
- Separate the organic layer, and extract the aqueous layer with the organic solvent.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N,N'-diisopropyl-1,1'-binaphthyl-2,2'diamine.

Step 2: Urea Coupling

 Dissolve the crude N,N'-diisopropyl-1,1'-binaphthyl-2,2'-diamine in an anhydrous aprotic solvent (e.g., toluene or THF).



- Add 2.2 equivalents of a suitable isocyanate (e.g., 3,5-bis(trifluoromethyl)phenyl isocyanate) to the solution.
- Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.
- Monitor the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired N-alkyl bis-urea catalyst. A scalable route that avoids final chromatographic purification has been developed, yielding the catalyst in high purity.[6][10]

Protocol: Enantioselective α-Amination of an Indanone Derivative[7][8]

This protocol outlines the general procedure for the asymmetric α -amination of a carbonyl compound using a BINAM-derived phosphoric acid catalyst.

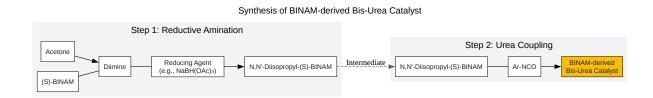
- To a dry reaction vial, add the indanone derivative (1.0 equiv.), the BINAM-derived phosphoric acid catalyst (5-10 mol%), and sodium dihydrogen phosphate (NaH₂PO₄) (6.0 equiv.).
- Add the appropriate solvent (e.g., cyclohexane or MTBE) to achieve a concentration of 0.025
 M.
- Stir the suspension at room temperature.
- Add the aryldiazonium tetrafluoroborate salt (1.2 equiv.) portion-wise over a period of 10-15 minutes.
- Continue stirring the reaction mixture at room temperature for 2-24 hours, monitoring the reaction progress by TLC or HPLC.
- Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium bicarbonate.



- Extract the mixture with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to yield the enantioenriched α -aminated product.
- Determine the enantiomeric excess of the product by chiral phase HPLC analysis.

Mandatory Visualizations

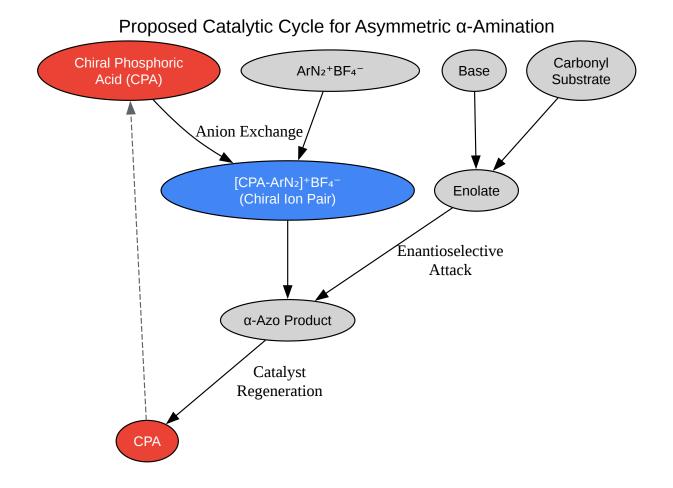
The following diagrams illustrate the synthesis of BINAM-derived catalysts, a proposed catalytic cycle, and a general experimental workflow.



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Caption: Synthetic pathway for a BINAM-derived bis-urea catalyst.





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Caption: Catalytic cycle for enantioselective α -amination.



General Experimental Workflow Start: Assemble Reactants Reaction Setup: - Add Substrate, Catalyst, Base - Add Solvent - Add Electrophile Stirring at Specified Temperature and Time Incomplete Reaction Monitoring (TLC/HPLC) Complete Aqueous Workup: - Quenching - Extraction Purification: (Column Chromatography) Analysis: - Yield Determination - Enantiomeric Excess (chiral HPLC)

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End: Isolated Product

Caption: Workflow for a typical asymmetric phase-transfer reaction.



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